8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Overview
Description
8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the sulfonyl group: This step usually involves the reaction of the intermediate with a sulfonyl chloride derivative under basic conditions.
Functionalization of the aromatic rings:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.
Mechanism of Action
The mechanism of action of 8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site of an enzyme, it can prevent the enzyme from catalyzing its reaction.
Modulation of receptor activity: It can act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
Induction of cellular stress: The compound may induce oxidative stress or other forms of cellular stress, leading to cell death or other effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group and is used in the synthesis of various organic compounds.
2-(4-Fluorophenyl)ethylamine: Similar in structure due to the fluorophenyl group, it is used in the synthesis of pharmaceuticals and other chemicals.
Uniqueness
8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is unique due to its spirocyclic structure, which imparts specific chemical and physical properties. This structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
8-(4-fluorophenyl)sulfonyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c1-28-16-6-2-14(3-7-16)18-19(25)23-20(22-18)10-12-24(13-11-20)29(26,27)17-8-4-15(21)5-9-17/h2-9H,10-13H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFGLMXZBRWUCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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